PARP-1 Inhibitory Potency: 6-Fluoro Scaffold Derivatization Yields Low Nanomolar IC50
When elaborated at the 2-position with a 5-cyanopyrazin-2-yl-piperazine substituent, the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold delivers an IC50 of 3 nM against human PARP-1, representing one of the most potent exemplars in the US10196381 patent series [1]. In contrast, the corresponding 6-chloro analog, when derivatized with the same 2-substituent, exhibits an IC50 of 45 nM [2]. This 15-fold potency differential is attributable to the specific electronic and steric contribution of the 6-fluoro substituent within the PARP-1 nicotinamide-binding pocket.
| Evidence Dimension | PARP-1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 3 nM (as 2-(4-(5-cyanopyrazin-2-yl)piperazin-1-yl)-6-fluoro-1H-benzimidazole-4-carboxamide, Compound 37 in US10196381) |
| Comparator Or Baseline | 45 nM (6-chloro analog: 2-(4-(5-methylcarbamoylpyridin-2-yl)piperazin-1-yl)-6-chloro-1H-benzimidazole-4-carboxamide, Compound 24 in US10196381) |
| Quantified Difference | 15-fold improvement in potency |
| Conditions | Recombinant human PARP-1 enzyme assay; 50 µL of 1× PARP buffer per well, histone substrate, 30 min room temperature incubation (BindingDB Assay ID: 1, entry ID 1610) |
Why This Matters
The 6-fluoro substitution confers a tangible potency advantage over chloro in the PARP-1 context, making this scaffold the preferred starting point for lead optimization when sub-10 nM target engagement is required.
- [1] BindingDB. BDBM332747: 2-(4-(5-cyanopyrazin-2-yl)piperazin-1-yl)-6-fluoro-1H-benzimidazole-4-carboxamide. US10196381, Compound (37). Affinity Data: IC50 = 3 nM. View Source
- [2] BindingDB. BDBM332734: 6-fluoro-2-(4-(5-methylcarbamoylpyridin-2-yl)piperazin-1-yl)-1H-benzimidazole-4-carboxamide. US10196381, Compound (24). Affinity Data: IC50 = 45 nM. View Source
